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molecular formula C6H8O3 B1394171 Methyl 2-(oxetan-3-ylidene)acetate CAS No. 1105665-34-6

Methyl 2-(oxetan-3-ylidene)acetate

Cat. No. B1394171
M. Wt: 128.13 g/mol
InChI Key: QUBZUQPHJXYCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07858630B2

Procedure details

Oxetan-3-one (commercially available) (50 mg, 0.69 mmol) was solved in 1 ml dichloromethane and cooled to 0-5° C. (Methoxycarbonylmethylene) triphenylphosphorane (255 mg, 0.76 mmol) was added and the mixture stirred for 15 minutes. The mixture was directly purified with column chromatography on silica gel using heptane:ethyl acetate 100:0->0:100. The product fractions were concentrated to give 57 mg (64% yield) of a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
255 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:4][C:3](=O)[CH2:2]1.[CH3:6][O:7][C:8]([CH:10]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=[O:9]>ClCCl>[CH3:6][O:7][C:8](=[O:9])[CH:10]=[C:3]1[CH2:2][O:1][CH2:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC(C1)=O
Step Two
Name
Quantity
255 mg
Type
reactant
Smiles
COC(=O)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was directly purified with column chromatography on silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The product fractions were concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(C=C1COC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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